REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl[CH2:15][CH2:16][N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.C(=O)([O-])[O-:23].[K+].[K+]>CN(C)C=O>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([O:23][CH2:15][CH2:16][N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:3][CH:2]=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.76 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.29 mol
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCC1
|
Name
|
|
Quantity
|
5.3 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation
|
Type
|
WASH
|
Details
|
After washing of the organic phase
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography over silica using an ethyl acetate/ethanol mixture (80/20) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)OCCN1CCCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |